N-(2-(6-((3,4-dimethoxyphenethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
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Overview
Description
1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds often involves the use of 3-amino-1,2,4-triazole . Synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .Molecular Structure Analysis
Triazoles are heterocyclic compounds that contain three nitrogen atoms in a five-membered ring. There are two possible isomers of triazole: 1,2,3-triazole and 1,2,4-triazole . They can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures .Chemical Reactions Analysis
1,2,4-Triazoles have been introduced as an antimicrobial agent and various medicines such as Fluconazole, Flupoxam, and Anastrozole which contain a 1,2,4-triazole group are common and well known .Physical and Chemical Properties Analysis
1,2,4-Triazoles are known for their unique structure and properties, and they have uses in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts .Scientific Research Applications
Synthesis and Antimicrobial Activity
Research has explored the synthesis of new derivatives and evaluated their antimicrobial effectiveness. For example, a study by Bhuiyan et al. (2006) demonstrates the synthesis of thienopyrimidine derivatives with pronounced antimicrobial activity, highlighting the potential of triazolopyridazine compounds in developing new antimicrobial agents Bhuiyan et al., 2006.
Antiproliferative Activity
The modification of triazolopyridazine derivatives to target different biological pathways is another area of interest. Ilić et al. (2011) synthesized a library of triazolopyridazin-6-yloxy derivatives showing the inhibition of endothelial and tumor cell proliferation, suggesting their potential in cancer therapy research Ilić et al., 2011.
Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds incorporating triazolopyridazine moieties has been explored for various applications, including biological activity studies. Works by Hwang et al. (2006) and other researchers have contributed to the development of novel synthetic routes and the exploration of these compounds' biological activities, indicating the broad applicability of triazolopyridazine derivatives in medicinal chemistry Hwang et al., 2006.
Novel Synthetic Routes and Biological Activities
Investigations into new synthetic methodologies for triazolopyridazine derivatives have led to the discovery of compounds with significant biological activities. For example, the study by Hebishy et al. (2020) outlines a new synthesis route for benzamide-based aminopyrazoles and their fused heterocycles, demonstrating remarkable anti-avian influenza virus activity, underscoring the potential of triazolopyridazine derivatives in antiviral research Hebishy et al., 2020.
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-[2-[6-[2-(3,4-dimethoxyphenyl)ethylamino]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O3/c1-32-19-9-8-17(16-20(19)33-2)12-14-25-21-10-11-22-27-28-23(30(22)29-21)13-15-26-24(31)18-6-4-3-5-7-18/h3-11,16H,12-15H2,1-2H3,(H,25,29)(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRDBCYMNFWYBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=NN3C(=NN=C3CCNC(=O)C4=CC=CC=C4)C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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